5-Benzyloxy-1-pentanol CAS number 4541-15-5 properties
5-Benzyloxy-1-pentanol CAS number 4541-15-5 properties
An In-depth Technical Guide to 5-Benzyloxy-1-pentanol (CAS Number: 4541-15-5)
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and applications of 5-Benzyloxy-1-pentanol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
5-Benzyloxy-1-pentanol is an organic compound featuring a pentanol backbone with a benzyloxy group at the C-5 position.[1] It typically presents as a colorless to pale yellow liquid.[1] Due to the hydrophobic nature of the benzyl group, its solubility in water is limited, though it is soluble in organic solvents.[1][2] The presence of a terminal hydroxyl group allows it to act as a hydrogen bond donor, influencing its reactivity.[1]
Table 1: Physicochemical Properties of 5-Benzyloxy-1-pentanol
| Property | Value | Reference |
| CAS Number | 4541-15-5 | [3][4][5] |
| Molecular Formula | C₁₂H₁₈O₂ | [1][3][5][6] |
| Molecular Weight | 194.27 g/mol | [3][5][6][7] |
| Boiling Point | 140 °C @ 0.4 mmHg | [3][4][8][9] |
| Density | 1.008 g/mL at 25 °C | [3][4][8][9] |
| Refractive Index (n20/D) | 1.505 | [3][4][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][9] |
| Water Solubility | 1729 mg/L at 25 °C (estimated) | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 5-Benzyloxy-1-pentanol.
Table 2: Spectroscopic Data for 5-Benzyloxy-1-pentanol
| Spectrum Type | Data | Reference |
| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 1.47-1.70 (m, 6H), 3.47 (t, J = 6.3 Hz, 2H), 3.62 (t, J = 6.1 Hz, 2H), 4.49 (s, 2H), 7.31 (s, 5H) | [4] |
| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 22.3, 29.3, 32.3, 62.2, 70.2, 72.8, 127.5, 128.2, 138.3 | [4] |
| Infrared (IR) (CHCl₃) | νₘₐₓ (cm⁻¹): 3332, 3064, 2938, 2865, 1453, 1388, 1316, 1278, 1177, 1116, 1072, 1028, 714, 700 | [4] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₁₂H₁₈O₂ + H]⁺ (M+H): 195.1385, Found: 195.1390 | [4] |
| GC-MS | Top m/z peaks at 91 and 107 | [7] |
Experimental Protocols
Synthesis of 5-Benzyloxy-1-pentanol from 1,5-Pentanediol
A common and high-yielding synthesis involves the Williamson ether synthesis.[4]
Reagents and Materials:
-
1,5-Pentanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A suspension of 60% sodium hydride (2.30 g, 57.69 mmol) in anhydrous DMF (150 mL) is prepared in a flask and cooled to 0 °C with stirring.[4]
-
A solution of 1,5-pentanediol (5.0 g, 48.07 mmol) in anhydrous DMF is added dropwise to the NaH suspension over 15 minutes at 0 °C.[4]
-
The reaction mixture is then stirred at room temperature for 1 hour.[4]
-
Benzyl bromide (5.75 mL, 48.07 mmol) is added slowly over 15 minutes, and the mixture is stirred at room temperature for an additional 2 hours.[4]
-
Upon completion, the reaction is quenched by the addition of ice-cold water.[4]
-
The crude product is extracted with ethyl acetate (2 x 30 mL).[4]
-
The combined organic layers are washed three times with saturated brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[4]
-
The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to yield 5-benzyloxy-1-pentanol as a colorless oily liquid (Yield: 89%).[4]
Applications in Chemical Synthesis
5-Benzyloxy-1-pentanol serves as a versatile intermediate in organic synthesis, particularly for the introduction of a five-carbon chain with a protected hydroxyl group.
-
Precursor for Bioactive Molecules: It is a documented starting material for the synthesis of (±)-tanikolide, a naturally occurring lactone.[4]
-
Intermediate for Functional Group Transformation: The terminal alcohol can be oxidized to the corresponding aldehyde, 5-benzyloxypentanal, or further to 5-(benzyloxy)pentanoic acid, providing access to a range of functionalized building blocks.[4][10]
-
Use in Protecting Group Strategies: The benzyl ether serves as a robust protecting group for one of the hydroxyls in 1,5-pentanediol, allowing for selective reaction at the free alcohol. This protecting group can be removed under various conditions, such as hydrogenolysis.
Safety and Handling
Proper safety precautions are essential when handling 5-Benzyloxy-1-pentanol.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Warning | [3][7][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7][11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][11] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended. | [3] |
| Storage | Store in a cool, well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. | [6][9][11][12] |
| Stability | Stable under recommended storage conditions. Hazardous decomposition products include carbon oxides. | [9] |
Conclusion
5-Benzyloxy-1-pentanol is a valuable chemical intermediate with well-defined properties and established synthetic protocols. Its utility in the synthesis of complex molecules makes it a relevant compound for professionals in drug discovery and organic synthesis. The data presented in this guide, from physicochemical properties to detailed experimental procedures and safety information, provides a solid foundation for its effective and safe use in a laboratory setting.
References
- 1. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]
- 2. 5-benzyl oxypentan-1-ol, 4541-15-5 [thegoodscentscompany.com]
- 3. 5-Benzyloxy-1-pentanol 95 4541-15-5 [sigmaaldrich.com]
- 4. 5-BENZYLOXY-1-PENTANOL | 4541-15-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-(Benzyloxy)pentan-1-ol | C12H18O2 | CID 221194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS NO. 4541-15-5 | 5-BENZYLOXY-1-PENTANOL | C12H18O2 [localpharmaguide.com]
- 9. aksci.com [aksci.com]
- 10. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
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